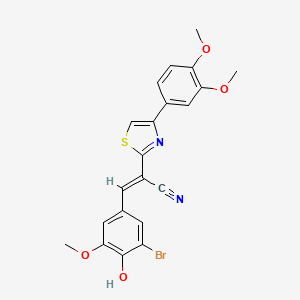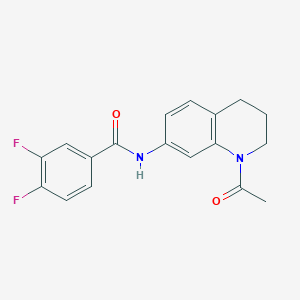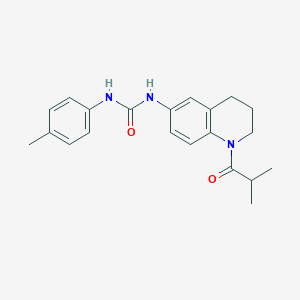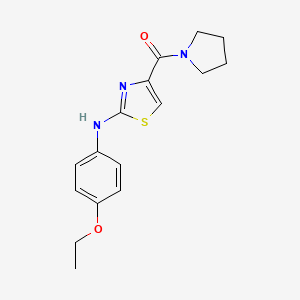
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C21H17BrN2O4S and its molecular weight is 473.34. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
This compound belongs to a class of chemicals that are often synthesized through reactions involving acrylonitriles and various phenyl derivatives. Research on similar compounds has explored their synthesis, crystal structures, and photophysical properties. For instance, studies have detailed the synthesis of E isomers and provided X-ray crystal structures of these compounds, revealing their potential for further chemical modification and application in material science and organic electronics (Shinkre et al., 2008).
Applications in Photodynamic Therapy
Compounds with structural similarities have been investigated for their roles in photodynamic therapy, particularly in cancer treatment. The synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups have shown promising singlet oxygen quantum yields, indicating their potential as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Polymer Modification
Research has also explored the modification of polymers through the condensation reaction with amine compounds, including variations of acrylonitriles. Such modifications have led to polymers with enhanced thermal stability and potential applications in biomedical fields, showcasing the versatility of acrylonitrile derivatives in material science (Aly & El-Mohdy, 2015).
Antimicrobial Coatings
The structure of acrylonitrile derivatives influences their antimicrobial properties, making them suitable for use in antimicrobial coatings. Studies on cationic methacrylic polymers have demonstrated how the side chain structure affects thermal and antimicrobial properties, highlighting the application of such compounds in creating antimicrobial surfaces and coatings (Cuervo-Rodríguez et al., 2019).
Corrosion Inhibition
Acrylonitrile derivatives have also been evaluated for their effectiveness as corrosion inhibitors, with research indicating their potential in protecting metals from corrosion in acidic environments. Such applications are essential in industrial settings, where corrosion resistance is crucial for maintaining the integrity of metal structures and components (Verma et al., 2016).
Propriétés
IUPAC Name |
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O4S/c1-26-17-5-4-13(9-18(17)27-2)16-11-29-21(24-16)14(10-23)6-12-7-15(22)20(25)19(8-12)28-3/h4-9,11,25H,1-3H3/b14-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZIDOFNNDQJJP-MKMNVTDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C(=C3)Br)O)OC)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC(=C(C(=C3)Br)O)OC)/C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride](/img/structure/B2964428.png)


![N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-methoxybenzohydrazide](/img/structure/B2964432.png)
![[2-(2,2-Difluoroethoxy)pyridin-3-yl]methanamine](/img/structure/B2964435.png)


![(4-Chlorophenyl)[3-(phenylsulfonyl)-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2964439.png)
![9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2964440.png)
![5-[1-(2-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2964442.png)
![N-[(2S)-2-(Dimethylamino)propyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2964443.png)
![Methyl 3-[(phenoxycarbonyl)amino]benzoate](/img/structure/B2964447.png)

